molecular formula C10H11NO3 B1333634 Ethyl isonicotinoylacetate CAS No. 26377-17-3

Ethyl isonicotinoylacetate

Cat. No.: B1333634
CAS No.: 26377-17-3
M. Wt: 193.2 g/mol
InChI Key: PCJNYGPKMQQCPX-UHFFFAOYSA-N
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Description

Ethyl isonicotinoylacetate is an organic compound with the molecular formula C10H11NO3. It is a derivative of isonicotinic acid and is commonly used in organic synthesis. This compound is known for its pale brown crystalline appearance and has a melting point of 53-59°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isonicotinoylacetate can be synthesized through the reaction of ethyl isonicotinate with ethyl acetate. The general procedure involves the use of lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) at -40°C. The reaction is stirred for about 20 minutes to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Ethyl isonicotinoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl isonicotinoylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of anti-tuberculosis drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl isonicotinoylacetate involves its interaction with specific molecular targets. It acts as a precursor in various biochemical pathways, leading to the formation of active compounds. These active compounds then interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Comparison: Ethyl isonicotinoylacetate is unique due to its specific structure, which includes an isonicotinoyl group. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

ethyl 3-oxo-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)7-9(12)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJNYGPKMQQCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180976
Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26377-17-3
Record name 4-Pyridinepropanoic acid, β-oxo-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=26377-17-3
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Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Record name Ethyl 3-(4-pyridyl)-3-oxopropionate
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Synthesis routes and methods I

Procedure details

25 g (203 mmol) of isonicotinic acid, 35.12 g (243.7 mmol) of 2,2-dimethyl-1,3-dioxolane-4,6-dione and 49.6 g (406 mmol) of 4-dimethylaminopyridine are initially charged in 300 ml of dichloromethane, and the mixture is cooled to 0° C. A 1N solution of 46.1 g (223.4 mmol) of 1,3-dicyclohexylcarbodiimide in dichloromethane is added dropwise. The mixture is stirred at room temperature for 2 hours. The precipitate formed is filtered off and washed with dichloromethane. The filtrate is concentrated under reduced pressure. The residue is dissolved in 1200 ml of ethanol, a solution of 96.6 g (507.7 mmol) of p-toluenesulfonic acid monohydrate in 300 ml of ethanol is added and the mixture is stirred under reflux for one hour. After cooling, the ethanol is removed under reduced pressure. The residue is taken up in 1000 ml of ethyl acetate and 900 ml of water and dissolved by heating. The organic phase is separated off, washed with 600 ml of saturated sodium bicarbonate solution and saturated sodium chloride solution and dried over sodium sulfate. The mixture is concentrated under reduced pressure. The crude product is filtered through a silica gel frit using dichloromethane/methanol 10:1. Since there is still product present in the aqueous phase, it is extracted with dichloromethane and the extract is dried over sodium sulfate and concentrated under reduced pressure. The crude product is filtered through a silica gel frit using dichloromethane/methanol 10:1. This gives a total of 25.9 g (42% of theory) of product.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-dimethyl-1,3-dioxolane-4,6-dione
Quantity
35.12 g
Type
reactant
Reaction Step One
Quantity
49.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
96.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-pyridinecarboxylic acid (50.0 g, 406 mmol) in tetrahydrofuran (250 ml) was added 1,1′-carbonylbis-1H-imidazole (72.5 g, 447 mmol), and the mixture was stirred at room temperature for 30 min. To the reaction solution was added monoethyl malonate magnesium salt (82.9 g, 487 mmol), and the mixture was heated under reflux for 30 min. To the reaction solution were added ethyl acetate (200 ml) and water (200 ml), and citric acid was added until the pH of the aqueous layer became 7. The reaction solution was extracted with ethyl acetate (400 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was washed with diisopropyl ether-hexane and recrystallized from diisopropyl ether-hexane to give ethyl 3-oxo-3-(4-pyridyl)propionate (13.3 g, 17%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Isonicotinic acid (35.56 g, 289 mmol) was added to a solution of 1,1′-carbonylbis-1H-imidazole (46.98 g, 290 mmol) in tetrahydrofuran (700 ml), and the resulting solution was stirred for 1.5 hr at 50° C. After cooling to room temperature, malonic acid monoester potassium salt (51.7 g, 304 mmol) and magnesium chloride (34.33 g, 361 mmol) were added, and the mixture was refluxed for 1 hr and then heated at 50° C. for 6 hr. The solvent was removed under reduced pressure and the residue was quenched by the addition of dilute acetic acid. The organic layer was extracted with ethyl acetate (3 times) and the combined extracts were washed with dilute aqueous sodium bicarbonate and brine, and were concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=2/1 to 1/1) and recrystallization from hexane-ethyl acetate gave 41.52 g (74%) of the title compound.
Quantity
35.56 g
Type
reactant
Reaction Step One
Quantity
46.98 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
[Compound]
Name
malonic acid monoester potassium salt
Quantity
51.7 g
Type
reactant
Reaction Step Two
Quantity
34.33 g
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Ethyl isonicotinoylacetate used in the synthesis of porphyrin-fullerene dyads for photoinduced H₂ evolution?

A1: this compound plays a crucial role as a precursor in the multi-step synthesis of a specific porphyrin-fullerene dyad. It reacts with C₆₀ (fullerene) through a [3 + 2] cycloaddition reaction in the presence of piperidine or Mn(OAc)₃. This reaction yields a pyridyl-containing dihydrofuran-fused C₆₀ derivative, (4-C₅H₄N)C(O)=C(C₆₀)CO₂Et (compound 1 in the study). This derivative (1) then acts as a ligand, coordinating with ZnTPPH (tetraphenylporphyrinozinc) to form the final porphyrin-fullerene dyad, [4-C₅H₄NC(O)=C(C₆₀)CO₂Et]·ZnTPPH (compound 3 in the study) []. This dyad is a key component in a five-component system that effectively catalyzes photoinduced H₂ evolution.

Q2: What is the significance of the pyridyl group in this compound for this application?

A2: The pyridyl group in this compound is vital for the formation of the porphyrin-fullerene dyad. It provides a nitrogen atom with lone pair electrons, enabling the pyridyl-containing C₆₀ derivative (compound 1) to act as a ligand. This ligand then coordinates with the zinc atom in ZnTPPH, forming the desired dyad structure []. This coordination is essential for the electron transfer processes within the five-component system that ultimately leads to H₂ evolution.

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